molecular formula C11H20ClNO B1479035 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one CAS No. 2098143-35-0

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one

Cat. No.: B1479035
CAS No.: 2098143-35-0
M. Wt: 217.73 g/mol
InChI Key: MINOGOWDDYCJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C10H18ClNO and a molecular weight of 203.71 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact arrangement of these atoms in the molecule would require more detailed information or a structural analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Properties

IUPAC Name

2-chloro-1-(2,6-dimethylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO/c1-4-10(12)11(14)13-8(2)6-5-7-9(13)3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINOGOWDDYCJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C(CCCC1C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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